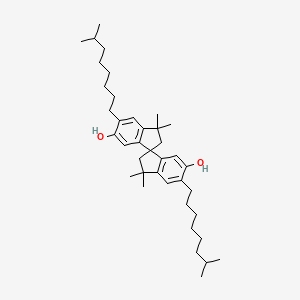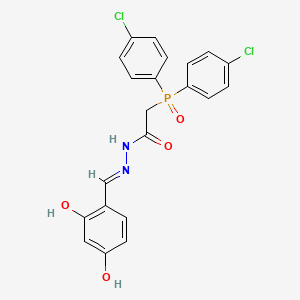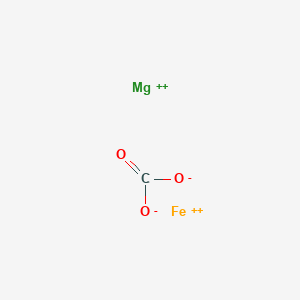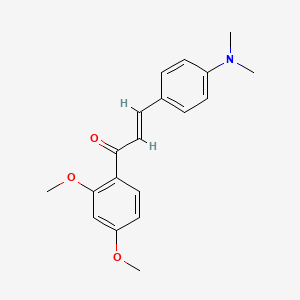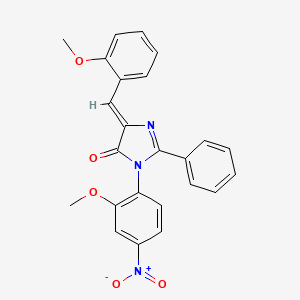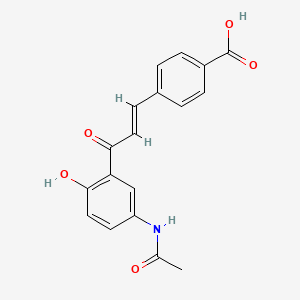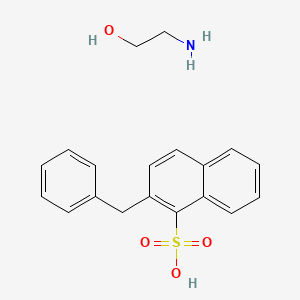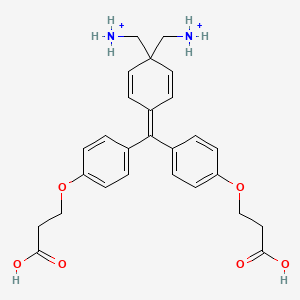
(4-(4,4'-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium is a complex organic compound with the molecular formula C27H28NO6. It is known for its unique structure, which includes a cyclohexa-2,5-dien-1-ylidene core with bis(2-carboxyethoxy)benzhydrylidene and dimethylammonium groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium typically involves multiple steps. One common method includes the reaction of 4,4’-bis(2-carboxyethoxy)benzophenone with cyclohexa-2,5-dien-1-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
(4-(4,4’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: Known for its use as a dye (C.I. Basic Violet 3).
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: Similar structure but with chloride ions.
Uniqueness
The uniqueness of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
69059-95-6 |
|---|---|
分子式 |
C27H32N2O6+2 |
分子量 |
480.6 g/mol |
IUPAC名 |
[1-(azaniumylmethyl)-4-[bis[4-(2-carboxyethoxy)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]methylazanium |
InChI |
InChI=1S/C27H30N2O6/c28-17-27(18-29)13-9-21(10-14-27)26(19-1-5-22(6-2-19)34-15-11-24(30)31)20-3-7-23(8-4-20)35-16-12-25(32)33/h1-10,13-14H,11-12,15-18,28-29H2,(H,30,31)(H,32,33)/p+2 |
InChIキー |
DQQXXIXWXMZJEM-UHFFFAOYSA-P |
正規SMILES |
C1=CC(=CC=C1C(=C2C=CC(C=C2)(C[NH3+])C[NH3+])C3=CC=C(C=C3)OCCC(=O)O)OCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



